(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(isopropoxymethyl)furan-2-yl)methanone

Description

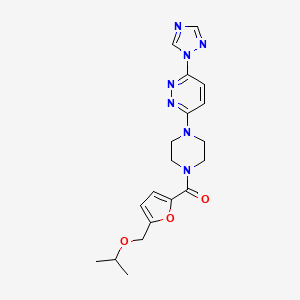

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(isopropoxymethyl)furan-2-yl)methanone is a heterocyclic small molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, a piperazine linker, and a furan ring modified with an isopropoxymethyl group.

Properties

IUPAC Name |

[5-(propan-2-yloxymethyl)furan-2-yl]-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O3/c1-14(2)28-11-15-3-4-16(29-15)19(27)25-9-7-24(8-10-25)17-5-6-18(23-22-17)26-13-20-12-21-26/h3-6,12-14H,7-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNRDECLQWKJPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCC1=CC=C(O1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(5-(isopropoxymethyl)furan-2-yl)methanone , often referred to as a triazole derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 336.37 g/mol. The presence of the triazole and furan moieties suggests potential interactions with biological targets, particularly in cancer and antimicrobial applications.

Anticancer Activity

Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds with triazole structures can inhibit cancer cell proliferation.

Case Study:

In a study published in PMC7412134, compounds with similar triazole structures demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 μM to 43.4 μM for different derivatives .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 47f | HCT-116 | 6.2 |

| 47e | T47D | 43.4 |

Antimicrobial Activity

Triazole derivatives are also noted for their antimicrobial properties. The compound's structure may enhance its ability to disrupt microbial cell functions.

Research Findings:

A comparative study on related compounds found that some exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, benzothioate derivatives showed good antibacterial activity compared to standard antibiotics like chloramphenicol .

The biological activity of triazole derivatives is often attributed to their ability to interact with enzymes involved in nucleic acid synthesis or cellular metabolism. The triazole ring can act as a chelating agent for metal ions, which is crucial in various enzymatic reactions.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds. Modifications on the piperazine and furan rings can significantly impact their efficacy and selectivity:

- Piperazine Modifications : Altering substituents on the piperazine ring can enhance binding affinity to target proteins.

- Furan Derivatives : Variations in the furan structure can improve solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, particularly those from and , share key pharmacophoric elements but differ in substituents and heterocyclic systems. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Key Observations :

Structural Variations :

- The target compound uses a pyridazine-triazole core, whereas analogs in (e.g., 8p, 11b) employ imidazo-pyridine fused with 1,2,3-triazole. The latter’s imidazo-pyridine system may enhance π-π stacking interactions in biological targets compared to pyridazine .

- The isopropoxymethyl-furan substituent in the target compound is unique; analogs in prioritize nitro-, cyclopropyl-, or alkyl groups on triazole or pyridine systems .

Biological Activity: Compounds in exhibit antileishmanial and antitrypanosomal activity, likely due to the 1,2,3-triazole’s ability to disrupt parasitic enzymes .

Melting points for analogs range from 90–105°C, correlating with crystalline stability. The target compound’s physical state remains uncharacterized.

Table 2: Pharmacological Inference Based on Structural Motifs

Q & A

Q. How can researchers leverage structural analogs to deconvolute this compound’s mechanism of action?

- Answer :

- Pharmacophore mapping : Compare with known triazole-piperazine antifungals (e.g., fluconazole) to identify conserved motifs .

- Proteomics : Perform affinity pull-down assays (biotinylated analog + streptavidin beads) followed by LC-MS/MS to identify binding partners .

- CRISPR screening : Use genome-wide knockout libraries to pinpoint genetic vulnerabilities linked to the compound’s activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.